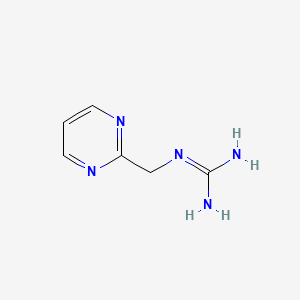
1-(2-Pyrimidinylmethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrimidinylmethyl)guanidine is a chemical compound with the molecular formula C6H9N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Pyrimidinylmethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyrimidine with guanidine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloromethylpyrimidine and guanidine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated to reflux for several hours, allowing the reaction to proceed to completion.
Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(2-Pyrimidinylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrimidine derivatives with new functional groups.
科学研究应用
1-(2-Pyrimidinylmethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(2-Pyrimidinylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.
相似化合物的比较
1-(2-Pyrimidinylmethyl)guanidine can be compared with other guanidine derivatives and pyrimidine-containing compounds:
-
Similar Compounds
Guanidine: A simpler compound with a similar functional group but lacking the pyrimidine ring.
2-Amino-4,6-dimethylpyrimidine: A pyrimidine derivative with different substituents.
N,N’-Disubstituted guanidines: Compounds with varying substituents on the guanidine group.
-
Uniqueness
- The presence of both the guanidine and pyrimidine moieties in this compound provides unique chemical properties, such as enhanced basicity and the ability to form multiple hydrogen bonds.
- Its structure allows for diverse chemical reactivity and potential applications in various fields.
属性
分子式 |
C6H9N5 |
|---|---|
分子量 |
151.17 g/mol |
IUPAC 名称 |
2-(pyrimidin-2-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N5/c7-6(8)11-4-5-9-2-1-3-10-5/h1-3H,4H2,(H4,7,8,11) |
InChI 键 |
CBVYYMRCNGMXMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)

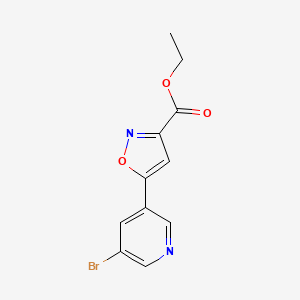
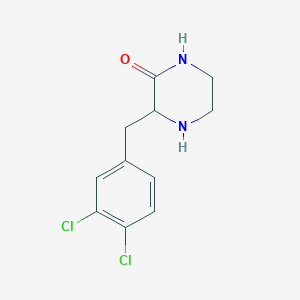
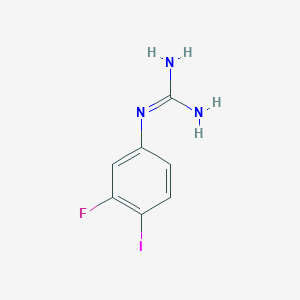

![Diazene, 1,2-bis[4-(hexyloxy)phenyl]-](/img/structure/B13693818.png)
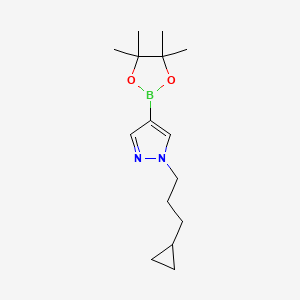
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)


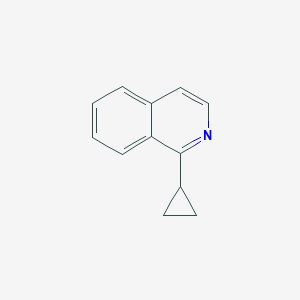
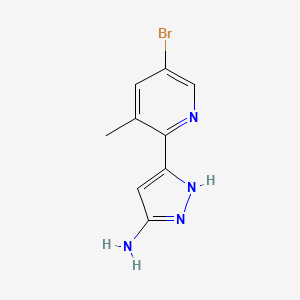
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
